molecular formula C8H14 B14714500 (1R,7R)-Bicyclo[5.1.0]octane CAS No. 21370-66-1

(1R,7R)-Bicyclo[5.1.0]octane

Cat. No.: B14714500
CAS No.: 21370-66-1
M. Wt: 110.20 g/mol
InChI Key: AKHMHYGTZRJYBS-HTQZYQBOSA-N
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Description

(1R,7R)-Bicyclo[510]octane is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7R)-Bicyclo[5.1.0]octane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported . This method allows for the preparation of enantiomerically pure compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

(1R,7R)-Bicyclo[5.1.0]octane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1R,7R)-Bicyclo[5.1.0]octane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activity and as probes for studying biological systems.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,7R)-Bicyclo[5.1.0]octane exerts its effects depends on its specific application. In chemical reactions, its unique structure allows for selective interactions with reagents and catalysts. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,7R)-Bicyclo[5.1.0]octane is unique due to its specific stereochemistry and the absence of heteroatoms in its structure, which can influence its reactivity and applications compared to similar compounds.

Properties

CAS No.

21370-66-1

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(1R,7R)-bicyclo[5.1.0]octane

InChI

InChI=1S/C8H14/c1-2-4-7-6-8(7)5-3-1/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

AKHMHYGTZRJYBS-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2C[C@H]2CC1

Canonical SMILES

C1CCC2CC2CC1

Origin of Product

United States

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